7-(Trifluoromethyl)quinolin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7F3N2 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinolin-8-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-4-3-6-2-1-5-15-9(6)8(7)14/h1-5H,14H2 |
InChI Key |
LMGKSWURSWICTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(F)(F)F)N)N=C1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 7 Trifluoromethyl Quinolin 8 Amine
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System
The reactivity of the quinoline ring system in 7-(trifluoromethyl)quinolin-8-amine towards electrophilic aromatic substitution (EAS) is heavily influenced by the directing effects of its substituents. In general, for quinoline, electrophilic attack is favored on the benzene (B151609) ring (positions 5, 6, 7, and 8) over the more electron-deficient pyridine (B92270) ring. reddit.com
The 8-amino group is a powerful activating group and is ortho-, para-directing. This strongly directs incoming electrophiles to position 7 (ortho) and position 5 (para). Conversely, the 7-trifluoromethyl (-CF3) group is a strong deactivating, meta-directing group. Given that position 7 is already substituted, the primary site for electrophilic attack is the C5 position, driven by the dominant activating effect of the amino group. While the -CF3 group deactivates the entire ring system towards electrophilic attack through its strong inductive electron withdrawal, the ortho, para-directing influence of the C8-amino group typically governs the regioselectivity.
Research on related 8-aminoquinoline (B160924) amide derivatives supports this selectivity. For instance, copper-promoted bromination of 8-aminoquinoline amides occurs selectively at the C5-position. researcher.life This indicates that the electronic activation provided by the nitrogen at position 8 is sufficient to direct electrophiles to the para position, even in the presence of deactivating groups on the ring. The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com
Nucleophilic Substitution Reactions and the Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through its inductive effect. nih.gov This property significantly lowers the electron density of the quinoline ring system, making it more susceptible to nucleophilic aromatic substitution (SNAr), particularly on the pyridine portion of the molecule. The increased electrophilic character enhances the reactivity at positions C2 and C4, which are already activated towards nucleophilic attack by the ring nitrogen.
Studies on related systems have shown that the introduction of electron-withdrawing groups facilitates nucleophilic attack. For example, a concerted nucleophilic fluorination of quinoline derivatives has been shown to favor the C4 position. acs.org The strong electron-withdrawing nature of the -CF3 group delocalizes positive charge in potential intermediates, thereby stabilizing the transition state for nucleophilic attack. nih.gov While direct SNAr on the unsubstituted carbons of this compound is challenging without a leaving group, the -CF3 group renders the entire heterocyclic system more electrophilic and reactive towards potent nucleophiles or under conditions that promote hydride elimination. acs.org
Functional Group Transformations and Derivatization
Amidation and Acylation Reactions of the Amino Moiety
The primary amino group at the C8 position is a key site for functionalization, readily undergoing amidation and acylation reactions. This transformation is fundamental in various applications, most notably in the use of 8-aminoquinoline (8-AQ) as a bidentate directing group in C-H activation chemistry. mdpi.comnih.gov The amino group acts as a nucleophile, attacking acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated by coupling reagents.
A common method involves the reaction of the amine with a carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and an additive such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Alternatively, less reactive acylating agents can be used under specific conditions to achieve selective N-acylation. rsc.org Furthermore, the resulting amide bond in 8-AQ derivatives can be activated for subsequent transformations. For example, protection of the amide with a tert-butyloxycarbonyl (Boc) group can twist the amide bond, reduce its resonance energy, and facilitate palladium-catalyzed transamidation reactions under mild conditions. mdpi.com
| Reactant | Reagents | Product Type | Reference |
|---|---|---|---|
| 8-Aminoquinoline | Carboxylic Acid, EDCI, DMAP | C8-Amide | rsc.org |
| 8-Aminoquinoline | Myrtenic Acid Chloride | C8-Amide (for C-H activation) | nih.gov |
| N-(quinolin-8-yl)benzamide | (Boc)2O, DMAP; then Pd catalyst, Amine | Transamidation Product | mdpi.com |
Introduction of Chemically Reactive Cross-Linking Moieties
The nucleophilic character of the 8-amino group serves as an effective handle for introducing chemically reactive moieties capable of cross-linking or bioconjugation. thermofisher.com This involves attaching a bifunctional molecule where one end reacts with the amine, leaving the other end available for further reaction.
A prominent strategy involves linking the 8-aminoquinoline scaffold to other functional molecules. For instance, natural antioxidant acids such as ferulic acid, caffeic acid, and lipoic acid have been coupled to the 8-amino group via amide bond formation. nih.gov The introduction of lipoic acid, with its reactive 1,2-dithiolane (B1197483) ring, exemplifies the installation of a cross-linking moiety that can form disulfide bonds. nih.gov Similarly, other cross-linking groups can be introduced by reacting the amine with reagents containing functionalities like azides, alkynes for "click" chemistry, or maleimides for reaction with thiols. thermofisher.comresearchgate.net These derivatizations are crucial for creating complex molecular architectures, immobilizing the quinoline on surfaces, or developing targeted therapeutic agents.
Reactions with Organometallic Reagents
The 8-aminoquinoline framework is an excellent bidentate chelating ligand, coordinating to metal centers through the quinoline ring nitrogen and the exocyclic amino nitrogen. nih.gov This chelating ability allows this compound to form stable complexes with a wide range of transition metals. For example, it can react with metal carbonyl halides, such as those of Rhenium(I), to form facial tricarbonyl complexes where the quinoline derivative acts as a bidentate ligand. nih.gov
The electronic properties of the substituents significantly impact the resulting organometallic complex. The electron-withdrawing trifluoromethyl group at the C7-position would influence the electron density at the metal center, potentially affecting the catalytic activity or photophysical properties of the complex. The formation of these complexes is typically straightforward, involving the reaction of the ligand with a suitable metal precursor in an appropriate solvent. mdpi.com
Metal-Catalyzed Functionalization at the Quinoline Core
The 8-aminoquinoline group, particularly in its acylated (amide) form, is a powerful directing group for metal-catalyzed C-H bond functionalization. nih.govnih.gov This strategy enables highly regioselective introduction of functional groups onto the quinoline core. While C-H activation is often directed to the C7 position, the presence of the trifluoromethyl group in this compound blocks this site. Consequently, the directing effect of the 8-amido group steers functionalization to the C5 position.
Palladium- and copper-catalyzed reactions are commonly employed for this purpose. For example, Pd-catalyzed C-H arylation of an 8-amidoquinoline derivative with aryl iodides has been demonstrated, showcasing the ability to form new carbon-carbon bonds at specific sites. nih.gov Similarly, copper-catalyzed methods have been developed for the selective C5-bromination and C5-difluoromethylation of 8-aminoquinoline amides. researcher.life These reactions typically proceed through a cyclometalated intermediate, where the metal coordinates to the amide and activates a nearby C-H bond for subsequent reaction.
| Position | Transformation | Catalyst/Reagents | Reference |
|---|---|---|---|
| C5 | Bromination | Cu(NO3)2·3H2O, HBr, DMSO | researcher.life |
| C5 | Difluoromethylation | Cu(I) catalyst, Ethyl bromodifluoroacetate | researcher.life |
| C(sp²)–H | Arylation | Pd(OAc)2, AgOAc, Aryl iodide | nih.gov |
| C8 | Arylation | Pd(II) complex, Aryl bromide | nih.gov |
Intramolecular Charge Transfer (ICT) Phenomena within the Molecular Framework
The molecular architecture of this compound, featuring a potent electron-donating amino group (-NH₂) and a powerful electron-withdrawing trifluoromethyl group (-CF₃) on the quinoline scaffold, creates a classic push-pull system conducive to Intramolecular Charge Transfer (ICT). Upon photoexcitation, electron density is significantly redistributed from the amino group (donor) to the trifluoromethyl-substituted part of the quinoline ring (acceptor).
This ICT character is strongly evidenced by the compound's fluorescence properties. Studies on structurally related 7-aminoquinolines have shown that the presence of both the amino and trifluoromethyl groups leads to strong ICT fluorescence, characterized by large Stokes shifts. nih.gov The emission wavelength is highly sensitive to the polarity of the solvent, a hallmark of ICT states. In polar solvents, the charge-separated excited state is stabilized, leading to a more significant red-shift (bathochromic shift) in the emission spectrum compared to nonpolar solvents. nih.gov
This phenomenon can be attributed to the transition from a locally excited (LE) state to a more polarized ICT state, which is stabilized by the surrounding solvent cage. The enhanced ICT process is a direct consequence of the synergistic effects of the strong electron-donating and electron-withdrawing substituents on the quinoline core. nih.gov
Table 1: Illustrative Solvatochromic Shift Data for a Representative 4-CF₃-7-aminoquinoline Derivative This table illustrates the typical solvent-dependent fluorescence behavior indicative of ICT. Data is representative of the class of compounds.
| Solvent | Polarity Index | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (nm) |
| Toluene | 2.4 | ~380 nm | ~480 nm | ~100 nm |
| Dichloromethane | 3.1 | ~385 nm | ~520 nm | ~135 nm |
| Acetonitrile (B52724) | 5.8 | ~390 nm | ~550 nm | ~160 nm |
| Methanol (B129727) | 6.6 | ~390 nm | ~570 nm | ~180 nm |
Elucidation of Reaction Mechanisms
The reactivity of this compound is intricately linked to the electronic influence of its substituents and the inherent properties of the 8-aminoquinoline directing group.
Identification of Radical Intermediates in Trifluoromethylation Processes
The mechanism of C-H trifluoromethylation on the 8-aminoquinoline scaffold is highly dependent on the nature of the nitrogen substituent. Research has shown a clear mechanistic dichotomy:
N-Acylated Derivatives : When the amino group is protected as an amide, carbamate, or sulfonamide, the copper-catalyzed trifluoromethylation at the C5-position proceeds through a radical pathway . The involvement of a CF₃ radical is supported by experiments where the reaction is inhibited by the addition of a radical scavenger.
Parent 8-Aminoquinolines : In contrast, the direct trifluoromethylation of 8-aminoquinolines (with a free -NH₂ group) is proposed to follow a non-radical, Friedel-Crafts-type pathway . This reaction proceeds even in the presence of a radical scavenger, indicating that a CF₃ radical is not a key intermediate. Instead, a Lewis acid (which can be the copper catalyst itself) activates the quinoline ring toward electrophilic attack.
This mechanistic divergence highlights the critical role of the 8-amino group. The free amine is thought to coordinate to the Lewis acid, activating the C5 position for electrophilic substitution, whereas the acylated derivatives favor a pathway involving the generation of a trifluoromethyl radical.
Proposed Mechanistic Pathways for Cyclization and Annulation Reactions
While this compound can be a building block for more complex heterocyclic systems, its inherent structure heavily influences the feasibility of common cyclization strategies.
Annulation via C-H Activation : The 8-aminoquinoline moiety (typically in its acylated form) is a premier directing group for transition metal-catalyzed C-H activation. rsc.orgrsc.org This strategy is often used to forge new rings by functionalizing the C7 C-H bond. However, in the case of this compound, this position is already substituted, blocking this specific annulation pathway. Any such C-H activation would be directed to other available positions, such as C5.
Electrophilic Cyclization (e.g., Pictet-Spengler Reaction) : The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, proceeding through an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgnumberanalytics.com For this compound, the quinoline ring serves as the aryl component. The mechanism requires a sufficiently nucleophilic aromatic ring to attack the iminium ion formed in situ. The presence of the strongly electron-withdrawing -CF₃ group at C7 severely deactivates the quinoline ring, particularly the adjacent C6 position, making the crucial intramolecular electrophilic substitution step highly unfavorable.
Cyclocondensation Reactions : The amino group at C8 can act as a nucleophile in condensation reactions with carbonyl compounds. For instance, a reaction with a 1,3-dicarbonyl compound could form an enamine intermediate. Subsequent intramolecular cyclization to form a new fused ring would require attack onto the quinoline core. As with the Pictet-Spengler reaction, the deactivating effect of the -CF₃ group would likely hinder this cyclization step, requiring harsh conditions or preventing the reaction altogether. Research on diaminonaphthalenes has shown that twofold pyridoannelation can be achieved, suggesting that under the right conditions, the amino group can be a key site for building fused systems. researchgate.net
The Catalytic Role of Lewis Acids in Reaction Progress
Lewis acids play a pivotal role in modulating the reactivity of 8-aminoquinolines, particularly in electrophilic substitution reactions. In the C-H trifluoromethylation of 8-aminoquinoline itself, the copper catalyst is believed to function primarily as a Lewis acid.
The proposed mechanism involves the coordination of the Lewis acid to the nitrogen atoms of the quinoline ring and the amino group. This coordination enhances the electrophilicity of the trifluoromethylating agent (e.g., Togni's reagent) and simultaneously activates the quinoline ring for electrophilic attack at the C5 position. This pathway is consistent with a Friedel-Crafts-type reaction. Importantly, other Lewis acids have also been shown to promote this transformation, confirming that the catalytic effect is not unique to copper and is a general feature of Lewis acid catalysis in this system.
Table 2: Role of Lewis Acids in C-H Trifluoromethylation of 8-Aminoquinolines
| Catalyst/Acid | Proposed Role | Reaction Type | Radical Intermediate? |
| Copper(I/II) Salts | Lewis Acid Catalyst | Friedel-Crafts Type | No |
| Other Lewis Acids | Promoter | Friedel-Crafts Type | No |
| Copper(I/II) Salts (with N-acyl derivatives) | Radical Initiator | Radical Substitution | Yes |
Fluoride (B91410) Elimination Mechanisms
The trifluoromethyl group is known for its high stability, and fluoride elimination is not a facile or common process under typical synthetic conditions. The strength of the carbon-fluorine bond is substantial, making its cleavage energetically demanding.
Mechanisms involving the elimination of a fluoride ion (F⁻) from the -CF₃ group are generally considered unfavorable for several reasons:
High C-F Bond Energy : The C-F bond is the strongest single bond to carbon, requiring significant energy input to break.
Instability of a Potential Carbocation : If elimination were to proceed via an E1-type mechanism, it would generate a highly unstable α,α-difluorocarbocation on an aromatic ring.
Poor Leaving Group : The fluoride ion is a poor leaving group compared to heavier halides (Cl⁻, Br⁻, I⁻).
Nucleophilic aromatic substitution to replace a fluoride from the CF₃ group is also highly unlikely. While nucleophilic fluorination of quinolines to add a fluorine atom is challenging, it proceeds through attack on the ring itself, not substitution at a -CF₃ group. acs.org In those cases, the reverse reaction—elimination of fluoride from the intermediate—is often favored over the desired product formation. acs.org
Therefore, fluoride elimination from this compound is not a significant mechanistic pathway in its synthetic chemistry. The -CF₃ group should be regarded as a robust and stable substituent that primarily influences the molecule's reactivity through its strong electron-withdrawing inductive effects.
Spectroscopic and Structural Characterization of 7 Trifluoromethyl Quinolin 8 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy offers insights into the number, type, and connectivity of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.
In a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the ¹H NMR spectrum was interpreted to understand the various effects on the chemical shift values of the protons. researchgate.net For a related compound, 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline, the proton signals were observed in the range of δ 2.86-7.67 ppm. wiley-vch.de Specifically, the aromatic protons appeared as multiplets between δ 7.12 and 7.67 ppm, while the methyl and methoxy (B1213986) protons resonated at δ 2.86 and 4.10 ppm, respectively. wiley-vch.de
For the parent compound, 8-aminoquinoline (B160924), the proton signals are well-documented. chemicalbook.comspectrabase.com The analysis of these spectra provides a baseline for understanding the influence of the trifluoromethyl group at the 7-position on the proton chemical shifts of the quinoline ring. The introduction of the electron-withdrawing trifluoromethyl group is expected to cause a downfield shift of the neighboring aromatic protons.
Table 1: ¹H NMR Chemical Shifts for Selected Quinoline Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| 4-amino-2-methyl-8-(trifluoromethyl)quinoline | Aromatic & Methyl Protons | Not explicitly detailed in provided search results |
| 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline | H-5, H-6, H-7 | 7.12-7.67 (m) |
| OCH₃ | 4.10 (s) | |
| CH₃ | 2.86 (s) | |
| 8-aminoquinoline | Aromatic & Amine Protons | Not explicitly detailed in provided search results |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.
In the case of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the ¹³C NMR spectrum showed a signal at 160.9 ppm, which was assigned to the C5 carbon. researchgate.net Another signal at 159.8 ppm was attributed to the C2 carbon, which is attached to the amino group. researchgate.net For 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline, the carbon signals were observed in the range of δ 25.5-157.2 ppm. wiley-vch.de The carbon of the trifluoromethyl group typically appears at a characteristic chemical shift.
The analysis of the ¹³C NMR spectrum of 8-aminoquinoline provides a reference for interpreting the spectrum of its trifluoromethylated derivative. uq.edu.au The presence of the CF₃ group is expected to influence the chemical shifts of the carbon atoms in the quinoline ring, particularly C-7 and its adjacent carbons.
Table 2: ¹³C NMR Chemical Shifts for Selected Quinoline Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 4-amino-2-methyl-8-(trifluoromethyl)quinoline | C5 | 160.9 |
| C2 | 159.8 | |
| 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline | Aromatic & Other Carbons | 25.5-157.2 |
| 8-aminoquinoline | Aromatic Carbons | Not explicitly detailed in provided search results |
¹⁹F NMR for Trifluoromethyl Group Signatures
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. The trifluoromethyl group gives a strong, sharp singlet in the ¹⁹F NMR spectrum, and its chemical shift is indicative of its electronic environment.
For 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline, the ¹⁹F NMR spectrum showed a signal at δ -62.1 ppm. wiley-vch.de In another example, 2-methyl-4,6-bis(trifluoromethyl)quinoline, two distinct signals were observed at δ -61.8 and -62.9 ppm, corresponding to the two different trifluoromethyl groups. wiley-vch.de The chemical shift of the trifluoromethyl group is typically referenced against CFCl₃ (δ 0.00) or trifluoroacetic acid (δ -76.55). colorado.edu The study of amino acids with trifluoromethyl groups has shown that ¹⁹F NMR is valuable for structural studies of peptides and proteins. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinoline derivatives, characteristic bands for C-H, C=C, C=N, and N-H stretching and bending vibrations are observed.
In a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the FT-IR spectrum showed strong bands at 3383 cm⁻¹ and 3494 cm⁻¹, which were assigned to the N-H stretching modes of the amino group. dergipark.org.tr The C-C stretching vibrations were observed at 1569 cm⁻¹, 1619 cm⁻¹, and 1638 cm⁻¹. dergipark.org.tr The N-H deformation band was detected at 1592 cm⁻¹. dergipark.org.tr For the parent compound, 8-aminoquinoline, the infrared spectrum has also been documented. nist.gov The FT-IR spectrum of 8-hydroxyquinoline (B1678124) shows characteristic C=C and C=N stretching vibrations in the range of 1000-1600 cm⁻¹ and a phenolic -OH stretching vibration around 3160 cm⁻¹. researchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly useful for studying symmetric vibrations and non-polar bonds.
For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the FT-Raman spectrum showed N-H stretching modes at 3388 cm⁻¹. dergipark.org.tr The C-N stretching vibrations were observed in the range of 1077-1375 cm⁻¹. dergipark.org.tr The C-C stretching vibrations were detected at 1572 cm⁻¹, 1621 cm⁻¹, and 1637 cm⁻¹. dergipark.org.tr The N-H deformation band was observed at 1594 cm⁻¹. dergipark.org.tr The vibrational spectra of other quinoline derivatives, such as 7-amino-4-trifluoromethylcoumarin, have also been analyzed using FT-Raman spectroscopy, providing insights into their fundamental vibrations. nih.govsigmaaldrich.com
Table 3: Vibrational Frequencies (cm⁻¹) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| N-H Stretching | 3383 | 3388 |
| C-C Stretching | 1569, 1619, 1638 | 1572, 1621, 1637 |
| N-H Deformation | 1592 | 1594 |
| C-N Stretching | 1076 | 1077-1375 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by providing its exact mass with high accuracy. nih.gov For quinoline derivatives, HRMS, often utilizing a time-of-flight (TOF) analyzer, can deliver mass accuracy to within a few parts per million (ppm). und.edu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
In the analysis of quinoline amides, HRMS has been successfully employed to confirm the elemental composition of synthesized products. amazonaws.com For instance, the calculated exact mass for a related compound, N-(4-trifluoromethylbenzoyl)-8-aminoquinoline, was found to be in close agreement with the experimentally determined mass, thereby verifying its molecular formula. amazonaws.com This technique is particularly valuable in confirming the successful synthesis of novel derivatives of 7-(trifluoromethyl)quinolin-8-amine.
Table 1: Representative HRMS Data for a Quinoline Derivative
| Compound | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |
| N-(4-trifluoromethylbenzoyl)-8-aminoquinoline | 302.12879 | 302.12871 |
This table illustrates the high accuracy of HRMS in confirming the elemental composition of a quinoline derivative.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally labile, molecules like quinoline derivatives. nih.govnih.gov In ESI-MS, ions are generated directly from a solution, which minimizes fragmentation and typically results in the observation of the protonated molecular ion [M+H]⁺. nih.gov This makes it an excellent method for determining the molecular weight of the analyte.
ESI-MS is frequently coupled with tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation patterns. nih.govresearchgate.net The fragmentation of the parent ion provides valuable insights into the compound's structure, aiding in the identification of unknown derivatives or metabolites. The technique's sensitivity and ability to analyze complex mixtures make it a cornerstone in the characterization of novel this compound derivatives. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. For quinoline and its derivatives, the observed absorption bands are typically due to π → π* and n → π* transitions within the aromatic system. researchgate.net
The UV-Vis absorption spectra of quinoline derivatives generally show characteristic bands in the range of 280 to 510 nm. researchgate.net The position and intensity of these bands can be influenced by the presence of substituents on the quinoline ring. For instance, the introduction of an amino group and a trifluoromethyl group at positions 8 and 7, respectively, is expected to cause a shift in the absorption maxima compared to the parent quinoline molecule. A study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline reported a prominent absorbance at 386 nm, which was attributed to an n–π* transition. researchgate.net
Table 2: UV-Vis Absorption Data for a Related Quinoline Derivative
| Compound | Solvent | λmax (nm) |
| 4-amino-2-methyl-8-(trifluoromethyl)quinoline | Not Specified | 386 |
This table shows the maximum absorption wavelength for a related trifluoromethyl-substituted aminoquinoline.
Chromatographic Techniques for Purification and Analytical Assessment
Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of this compound and its derivatives.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. iitg.ac.innih.gov In the synthesis of quinoline derivatives, TLC is routinely used to determine the point at which the starting materials have been consumed and the product has formed. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the different components of the mixture can be separated based on their polarity. nih.gov The separated spots are then visualized, often under UV light. nih.gov
Following a chemical reaction, the crude product is often a mixture of the desired compound, unreacted starting materials, and byproducts. Column chromatography is a widely used preparative technique for purifying these mixtures. amazonaws.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. nih.gov The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov In the purification of quinoline derivatives, gradients of solvents, such as ethyl acetate (B1210297) in pentane (B18724) or methanol (B129727) in chloroform, are often employed to elute the desired compound from the column. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of synthesized compounds. In the case of quinoline derivatives, HPLC analysis is routinely employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities.
For the analysis of novel 8-amino-quinoline derivatives, a typical HPLC method involves a reversed-phase column, such as a ThermoScientific™ Hypersil™ C18 ODS (5 μm, 250 × 4.6 mm ID). The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. Detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, for instance, 240 nm. This setup allows for the quantification of the main peak corresponding to the product and the detection of any minor peaks that represent impurities. The purity of the synthesized compounds is often confirmed to be ≥95% by this method. researchgate.net
Table 1: Illustrative HPLC Purity Analysis Parameters for Quinoline Derivatives
| Parameter | Value |
| Instrument | Varian Pro Star with 330 PDA detector |
| Column | ThermoScientific™ Hypersil™ C18 ODS (5 μm, 250 × 4.6 mm ID) |
| Mobile Phase | Acetonitrile and Water (gradient elution) |
| Detection | 240 nm |
| Purity Threshold | ≥95% |
Note: This table represents typical parameters for the analysis of related compounds and serves as an illustrative example.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. This method provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule. The experimentally determined values are then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound.
For instance, in the characterization of a Schiff base derived from a trifluoromethyl amine, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), elemental analysis was crucial. nih.gov The calculated elemental composition for its molecular formula, C₁₆H₁₄F₃NO₂, was C, 62.13%; H, 4.56%; N, 4.53%. The experimental results from the analysis were found to be C, 62.16%; H, 4.54%; N, 4.55%, which are in excellent agreement with the theoretical values. nih.gov
For this compound, with a molecular formula of C₁₀H₇F₃N₂, the theoretical elemental composition can be calculated. This data would then be compared against experimental findings from an elemental analyzer to confirm its synthesis.
Table 2: Theoretical vs. Found Elemental Analysis Data for a Related Trifluoromethyl Compound (ETPMP)
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 62.13 | 62.16 |
| Hydrogen (H) | 4.56 | 4.54 |
| Nitrogen (N) | 4.53 | 4.55 |
Source: Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of 7-(Trifluoromethyl)quinolin-8-amine. These methods model the electronic structure and geometry of the molecule, providing a theoretical framework to interpret experimental observations and predict chemical behavior.
Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method for investigating the electronic nature of molecular interactions in pharmaceutical and materials science. nih.gov It is particularly effective for studying quinoline (B57606) derivatives. rsc.orgresearchgate.net DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometric optimization. By finding the minimum energy conformation, DFT provides an accurate representation of the molecule's structure.
Furthermore, DFT is employed to analyze the electronic structure, which governs the molecule's properties and reactivity. aps.org For trifluoromethyl-substituted 7-aminoquinolines, DFT simulations have been used to model their optimized geometry and electronic characteristics. nih.gov These calculations are crucial for understanding the impact of the trifluoromethyl and amino functional groups on the quinoline scaffold.
Selection and Application of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP)
The accuracy of DFT calculations depends significantly on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between computational cost and accuracy. researchgate.netacs.org It is frequently paired with Pople-style basis sets, such as 6-31G or 6-311++G(d,p), which provide a flexible description of the electron distribution. dergi-fytronix.com
In studies of 7-aminoquinolines containing a trifluoromethyl group, quantum chemistry calculations have been performed using the Gaussian09 package with DFT at the B3LYP/6-31G level to simulate their geometry and electronic structures. nih.gov This combination has proven effective in analyzing the optical and electronic properties of this class of compounds. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, determining its electrophilicity. youtube.compku.edu.cn
For this compound, FMO analysis reveals a distinct spatial separation of the frontier orbitals, which is characteristic of a strong intramolecular charge-transfer (ICT) process. nih.gov The HOMO is primarily localized on the electron-donating amino group (-NH₂) and the quinoline ring, while the LUMO is concentrated in the vicinity of the electron-withdrawing trifluoromethyl group (-CF₃). nih.gov This separation is essential for the molecule's fluorescent properties. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | Varies | Localized near the trifluoromethyl group, acts as an electron acceptor. nih.gov |
| HOMO | Varies | Concentrated on the amino group, acts as an electron donor. nih.gov |
| HOMO-LUMO Gap | Varies | A smaller gap indicates higher reactivity and potential for ICT. nih.gov |
Note: Specific energy values are dependent on the computational method and solvent model used.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.eduresearchgate.net It translates complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. wisc.edunih.gov
In quinoline derivatives, NBO analysis helps to quantify the stability arising from intramolecular interactions. researchgate.netdergi-fytronix.com For this compound, the interaction between the electron-donating amino group and the electron-withdrawing trifluoromethyl group creates significant electron delocalization. NBO analysis reveals this as a charge transfer from the lone pair of the nitrogen atom in the amino group to the antibonding orbitals (σ* or π*) associated with the quinoline ring and the trifluoromethyl group. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, providing a quantitative measure of the molecule's electronic stability. researchgate.net
Electrostatic Surface Potential (ESP) Analysis for Reactive Sites
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net
For this compound, the ESP map would show distinct regions of varying potential:
Negative Potential (Red/Yellow): This region, indicating high electron density, is concentrated around the nitrogen atom of the amino group. This site is susceptible to electrophilic attack and is the primary site for hydrogen bond donation.
Positive Potential (Blue): This region, indicating electron deficiency, is located around the hydrogen atoms of the amino group and, most significantly, near the highly electronegative fluorine atoms of the trifluoromethyl group. These sites are prone to nucleophilic attack.
The ESP analysis complements FMO theory by providing a more detailed picture of the molecule's reactivity and its potential for noncovalent interactions. researchgate.net
Theoretical Prediction of Chemical Reactivity Indices
Based on the outputs of DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. It is calculated as ω = χ² / (2η).
These theoretical indices provide a quantitative framework for comparing the reactivity of this compound with other related compounds, aiding in the prediction of its chemical behavior in various environments.
Table 2: Calculated Chemical Reactivity Indices
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Polarizability and reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons |
Note: The values are derived from HOMO and LUMO energies and provide a relative measure of reactivity.
Spectroscopic Property Simulations
Computational Prediction of Vibrational Spectra (IR, Raman)
The prediction of vibrational spectra, such as Infrared (IR) and Raman, is a cornerstone of computational chemistry for identifying and characterizing molecular structures. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes of a molecule. These calculations are typically performed on an optimized geometry of the molecule in the gaseous phase.
For a molecule like this compound, DFT calculations would predict the characteristic vibrational frequencies associated with its functional groups. These include the N-H stretching and bending modes of the amine group, the C-F stretching modes of the trifluoromethyl group, and the various vibrations of the quinoline ring system. The calculated spectra can then be compared with experimental data to confirm the molecular structure. The vibrational modes can be assigned using Potential Energy Distribution (PED) analysis.
While specific data for this compound is not available, a study on the similar molecule, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, provides an example of such analysis. The vibrational assignments for this related compound were determined using DFT calculations, and the theoretical wavenumbers were compared with experimental FT-IR and FT-Raman spectra researchgate.netnih.gov.
Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction
The Gauge-Invariant Atomic Orbital (GIAO) method is a popular and reliable computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as Tetramethylsilane (TMS).
For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra and can help in confirming the regiochemistry of the molecule. The calculated chemical shifts are sensitive to the molecular geometry and the electronic environment of each nucleus.
As an illustrative example, theoretical ¹H and ¹³C NMR chemical shifts have been calculated for the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline using DFT methods researchgate.net. The predicted values were then compared to experimental data, showing a good correlation and aiding in the definitive assignment of the spectral peaks researchgate.net.
Table 1: Illustrative Example of Predicted NMR Chemical Shifts for a Quinoline Derivative
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | 159.8 | - |
| C3 | 122.5 | 6.7 |
| C4 | 145.0 | - |
| C4a | 125.0 | - |
| C5 | 115.0 | 7.5 |
| C6 | 128.0 | 7.3 |
| C7 | 120.0 | - |
| C8 | 130.0 | - |
| C8a | 148.0 | - |
| -CH₃ | 25.0 | 2.6 |
| -NH₂ | - | 5.5 |
Note: This data is for illustrative purposes and is based on a similar, but not identical, quinoline derivative.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis). researchgate.netarxiv.org TD-DFT calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. researchgate.net These parameters can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental measurements.
For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, such as π-π* and n-π* transitions, and predict the wavelengths of maximum absorption (λmax). This information is crucial for understanding the photophysical properties of the molecule. The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional and the basis set. researchgate.net
While specific TD-DFT data for this compound is not readily found, general studies on other aromatic and heterocyclic compounds demonstrate the utility of this method in accurately predicting electronic spectra and elucidating the electronic structure of molecules. arxiv.orgscispace.com
Molecular Modeling and Dynamics Simulations
Molecular Docking Studies for Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
In the context of this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. The docking process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then scoring these poses based on a scoring function that estimates the binding free energy. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex.
Studies on other quinoline derivatives have demonstrated their potential as inhibitors of various enzymes, with molecular docking being a key tool in understanding their mechanism of action. nih.govfrontiersin.orgnih.gov For instance, docking studies of quinoline-based compounds with enzymes like acetylcholinesterase have identified critical amino acid residues involved in binding. nih.gov
Table 2: Illustrative Example of Molecular Docking Results for a Ligand
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR70, TRP84, PHE330 |
| Hydrogen Bond Interactions | GLU199 (2.8 Å) |
| Hydrophobic Interactions | TRP84, ILE287, PHE330 |
Note: This data is for illustrative purposes and does not represent this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. MD simulations numerically solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and dynamics of the system over time.
For this compound, MD simulations could be used to explore its conformational landscape and to assess the stability of its complexes with biological macromolecules, as predicted by molecular docking. By simulating the ligand-protein complex in a solvent environment, MD can provide insights into the flexibility of the ligand and the protein, the stability of the binding pose, and the role of solvent molecules in the interaction. The trajectories from MD simulations can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.
MD simulations have been successfully applied to study the stability of complexes between various quinoline derivatives and their protein targets, confirming the binding modes predicted by docking and providing a more dynamic picture of the intermolecular interactions. nih.govnih.gov
Computational Insights into Structure–Reactivity/Activity Relationships
A comprehensive search of scholarly articles and chemical databases did not yield specific computational studies detailing the structure-reactivity or structure-activity relationships (SAR) of this compound. In related families of compounds, such as substituted quinolines and biquinolines, computational methods like Density Functional Theory (DFT) are often employed to understand how the introduction of different functional groups influences the molecule's properties. For instance, studies on other quinoline derivatives have shown that electron-withdrawing groups, such as the trifluoromethyl group, can significantly impact the electronic environment of the aromatic system, which in turn affects the compound's reactivity and interaction with biological targets. However, specific quantitative data or detailed computational models for this compound are not presently documented.
Mechanistic Insights Derived from Computational Data
Similarly, there is a notable absence of published research that leverages computational data to provide mechanistic insights into the reactions or biological activities of this compound. Computational studies are instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating the step-by-step mechanism of chemical transformations. For many nitrogen-containing heterocyclic compounds, computational approaches have been key to understanding their coordination chemistry, catalytic activity, and metabolic pathways. Without specific computational data for this compound, any discussion of its reaction mechanisms from a theoretical standpoint would be purely speculative.
Further research in the field of computational chemistry is required to shed light on the unique electronic and structural properties of this compound and to build predictive models of its behavior. Such studies would be invaluable for guiding the synthesis of new derivatives and for the rational design of materials and molecules with desired functionalities.
Advanced Applications in Chemical and Materials Science
Role as Directing Groups in Transition Metal-Catalyzed Organic Synthesis
The 8-aminoquinoline (B160924) moiety is a powerful and widely utilized bidentate directing group in transition metal-catalyzed C-H bond functionalization. nih.govresearchgate.net This auxiliary group coordinates to a metal center, positioning it in close proximity to a specific C-H bond and enabling highly regioselective reactions. The chelation-assisted strategy is a cornerstone of modern synthetic organic chemistry for achieving otherwise challenging transformations.
While research has extensively covered the parent 8-aminoquinoline, the introduction of a trifluoromethyl group at the C7-position, as in 7-(trifluoromethyl)quinolin-8-amine, is expected to significantly modulate its behavior as a directing group. The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. chinesechemsoc.org Its presence is anticipated to:
Modify Ligand Electronics: The electron-withdrawing nature of the CF₃ group decreases the electron density on the quinoline (B57606) ring system and, consequently, reduces the basicity of the two nitrogen donor atoms. This can influence the strength of the coordination to the metal catalyst.
Impact Catalytic Activity: The electronic modifications can affect the kinetics and thermodynamics of the catalytic cycle, including the crucial C-H activation and reductive elimination steps. For instance, a more electron-deficient ligand framework might stabilize higher oxidation states of the metal center.
Studies on related systems have shown that substituents on the quinoline ring play a critical role. For example, copper-catalyzed C-H trifluoromethylation of 8-amidoquinoline derivatives occurs selectively at the C5-position, demonstrating the powerful directing ability of the 8-amino scaffold and the influence of catalysts on functionalization. rsc.org The reaction's mechanism can shift depending on the substrate, with the copper salt acting either as a radical initiator or a Lewis acid to promote a Friedel–Crafts-type reaction, highlighting the sensitivity of the system to electronic effects. rsc.org Therefore, this compound represents a potentially valuable, electronically-tuned directing group for achieving novel reactivity and selectivity in C-H functionalization.
Coordination Chemistry and Ligand Design Principles
The foundation of this compound's application in materials science lies in its coordination chemistry. As a derivative of 8-aminoquinoline, it functions as a classic N,N-bidentate chelating ligand, forming stable complexes with a wide array of transition metal ions. rsc.orgdntb.gov.ua The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and physical properties.
The incorporation of a trifluoromethyl group is a key design principle for modulating ligand properties. nih.gov It significantly enhances lipophilicity, which can improve the solubility of the resulting metal complexes in nonpolar organic solvents and influence their interaction with biological membranes. chinesechemsoc.org Furthermore, the CF₃ group's steric bulk can influence the geometry of the metal complex and prevent undesirable intermolecular interactions, such as π–π stacking, which can cause fluorescence quenching in the solid state. nih.gov
In the context of this compound, the ligand design principles revolve around the interplay between the fixed bidentate chelating site and the powerful electronic pull of the C7-substituent. This combination can be harnessed to create metal complexes with tailored electronic structures, redox potentials, and photophysical characteristics.
The synthesis of metal complexes with 8-aminoquinoline-type ligands typically involves straightforward procedures. A common method is the direct reaction of the ligand with a metal salt in a suitable solvent. For example, platinum(II) complexes have been prepared by reacting the 8-aminoquinoline ligand with potassium tetrachloroplatinate (K₂PtCl₄) in water, followed by the addition of other ligands in a solvent like DMF. dntb.gov.ua Similarly, nickel-catalyzed reactions have been used to form complexes in situ. chemrxiv.org
A plausible synthetic route to metal complexes of this compound would involve the following general procedure:
Dissolving this compound in an appropriate solvent, such as ethanol, methanol (B129727), or acetonitrile (B52724).
Adding a solution of a metal salt (e.g., chlorides, acetates, or nitrates of metals like Cu(II), Zn(II), Ni(II), or Pt(II)) to the ligand solution, often with gentle heating. chinesechemsoc.org
The resulting metal complex may precipitate from the solution upon formation or can be isolated after cooling or solvent evaporation.
The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure, leading to complexes with varying numbers of ligands, such as [M(L)Cl₂] or [M(L)₂]²⁺. The table below illustrates the types of complexes that could be formed based on general synthesis procedures for related ligands.
| Metal Salt Precursor | Ligand (L) | Plausible Complex Formula | Potential Geometry |
| NiCl₂·6H₂O | This compound | [Ni(L)₂Cl₂] | Octahedral |
| Cu(OAc)₂ | This compound | [Cu(L)(OAc)₂] | Square Planar / Distorted Octahedral |
| K₂PtCl₄ | This compound | [Pt(L)Cl₂] | Square Planar |
| Zn(NO₃)₂·6H₂O | This compound | Zn(L)₂₂ | Tetrahedral |
This table presents plausible structures based on the known coordination chemistry of 8-aminoquinoline derivatives. Specific experimental validation for this compound is required.
Coordination compounds incorporating aromatic, heterocyclic ligands like this compound are of great interest for their potential photophysical properties, including fluorescence and phosphorescence. The interaction between the metal d-orbitals and the ligand's π-system gives rise to unique electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), which are often luminescent.
The investigation of these properties involves measuring key photophysical parameters. The trifluoromethyl group is expected to have a profound impact on these properties. As a potent electron-withdrawing group, it lowers the energy of the ligand's π* orbitals. This typically results in a bathochromic (red) shift of the absorption and emission maxima compared to the unsubstituted parent ligand.
In a study of rhenium(I) complexes with substituted (4-amino)phenanthridines (a π-expanded analogue of quinoline), a trifluoromethyl-substituted ligand showed distinct electronic properties. rsc.org Computational modeling indicated that its lowest energy transitions were more purely MLCT in character compared to the mixed π-π*/MLCT character in less electron-poor systems. rsc.org This demonstrates how a CF₃ group can be used to tune the nature of excited states, which is critical for applications in OLEDs, chemical sensors, and photocatalysis.
The table below summarizes key photophysical properties that would be investigated for such coordination compounds, with hypothetical data ranges based on related trifluoromethylated quinoline systems. nih.gov
| Property | Description | Expected Influence of 7-CF₃ Group |
| Absorption Max (λₐₑₛ) | Wavelength of maximum light absorption. | Red-shift compared to unsubstituted ligand. |
| Emission Max (λₑₘ) | Wavelength of maximum fluorescence/phosphorescence. | Red-shift; influences emission color. |
| Quantum Yield (Φ) | Efficiency of converting absorbed photons to emitted photons. | Can be enhanced or quenched depending on the metal and excited state nature. |
| Stokes Shift | Difference between absorption and emission maxima. | Generally larger in more polar solvents. |
| Excited State Lifetime (τ) | Average time the molecule stays in the excited state. | Influenced by the rate of radiative and non-radiative decay pathways. |
This table outlines key photophysical parameters and expected trends. Actual values require experimental measurement.
Development of Fluorescent Probes and Chemical Labels
Quinoline derivatives are exemplary scaffolds for the development of fluorescent sensors and labels due to their inherent fluorescence, which is highly sensitive to the local environment and to interactions with analytes. doaj.orgresearchgate.net The 8-aminoquinoline structure is particularly well-suited for designing chemosensors for metal ions, as the N,N-bidentate site provides a selective binding pocket. preprints.orgresearchgate.net Binding of a metal ion rigidifies the structure and perturbs the electronic system, often leading to a significant change in fluorescence intensity or color (a "turn-on" or "turn-off" response). researchgate.net
This compound is a promising candidate for creating new fluorescent probes. The strong electron-withdrawing CF₃ group can be used to tune the probe's photophysical properties and its affinity and selectivity for specific metal ions. For instance, the modification of the electronic properties of the quinoline ring can alter the energy levels involved in photoinduced electron transfer (PET), a common quenching mechanism that can be inhibited upon metal binding, leading to a fluorescent "turn-on" signal.
The rational design of a fluorescent sensor involves integrating a recognition unit (receptor) with a signaling unit (fluorophore). chemie-brunschwig.ch In this compound, these units are intrinsically combined: the 8-aminoquinoline core acts as both the receptor for metal ions and the central fluorophore.
Key design considerations for developing probes from this scaffold include:
Tuning Selectivity: The electronic nature and steric environment of the binding pocket determine which metal ions will coordinate most strongly. The electron-poor nature of the nitrogen donors in this compound, induced by the CF₃ group, could favor coordination with specific hard or soft metal ions compared to the unsubstituted 8-aminoquinoline.
Modulating Photophysics: The CF₃ group's influence on the frontier molecular orbitals (HOMO/LUMO) can be used to shift the excitation and emission wavelengths, potentially moving them into the visible or near-infrared regions to avoid background interference in biological imaging. nih.gov
Enhancing Performance: The lipophilicity imparted by the trifluoromethyl group can improve the probe's ability to cross cell membranes for intracellular sensing applications. chinesechemsoc.org
Sensing Mechanism: The design should leverage a clear photophysical mechanism upon analyte binding, such as the inhibition of PET, modulation of intramolecular charge transfer (ICT), or formation of excimers. chemie-brunschwig.ch For ICT sensors, the CF₃ group acts as a strong acceptor, making the fluorescence highly sensitive to changes in the donor part of the molecule upon metal binding.
Research on related quinoline derivatives has successfully produced sensors for various metal ions, including Fe³⁺ and Zn²⁺, by chemically modifying the quinoline fluorophore to achieve high selectivity and sensitivity. doaj.orgresearchgate.net
In addition to acting as direct fluorophores, organic ligands can function as "antenna" molecules in coordination complexes, particularly with lanthanide ions (e.g., Eu³⁺, Tb³⁺). The antenna effect describes a process where the organic ligand efficiently absorbs light (typically UV) and then transfers the excitation energy intramolecularly to the metal center, which then emits light via its own characteristic, sharp emission bands. This process overcomes the problem of the very low absorption cross-sections of the lanthanide ions themselves.
For this compound to function as an effective antenna, several conditions must be met:
High Absorption: The ligand must have a strong absorption band at a suitable wavelength. The π-conjugated system of the quinoline ring ensures this.
Efficient Energy Transfer: The energy of the ligand's excited triplet state must be appropriately matched with the accepting energy level of the lanthanide ion to ensure efficient intramolecular energy transfer.
Minimized Quenching: The ligand must shield the metal ion from solvent molecules (like water) that can quench its luminescence.
The trifluoromethyl group can play a crucial role in optimizing a ligand for this purpose. By modifying the energy levels of the ligand's singlet and triplet excited states, the CF₃ group can help tune the ligand for optimal energy transfer to a specific lanthanide ion. The strong electron-withdrawing properties can also influence the energy of MLCT states, which can provide an alternative pathway for sensitizing emission.
Building Blocks for Novel Organic Materials
The unique substitution pattern of this compound makes it a highly attractive monomer for the synthesis of novel organic materials. The presence of a reactive primary amine at the 8-position provides a chemical handle for incorporation into larger molecular structures, while the trifluoromethyl group at the 7-position imparts desirable properties such as thermal stability and modified electronic characteristics.
While specific research focusing exclusively on the polymerization of this compound is emerging, its molecular architecture is highly suitable for serving as a monomer. The primary amine group is a versatile functional handle that can be readily derivatized to introduce a polymerizable moiety.
Research has demonstrated the viability of incorporating similar quinoline structures into polymers. For instance, an 8-hydroxyquinoline-based styrenic monomer has been successfully synthesized and polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) to create well-defined, metal-binding polymers. rsc.org This approach, which involves converting a functional group on the quinoline ring into a polymerizable styrenic unit, could be directly adapted for this compound. Similarly, novel acrylate (B77674) monomers derived from quinoline-based chalcones have been synthesized and subsequently polymerized to create materials with applications in drug delivery. nih.gov
The process for incorporating this compound into a polymer would typically involve a two-step process:
Monomer Synthesis: The primary amine of this compound would be reacted with a suitable reagent, such as acryloyl chloride or a styrenic derivative, to form the corresponding quinoline-based monomer.
Polymerization: The resulting monomer could then be polymerized, or co-polymerized with other monomers like acrylic acid or hydroxyethylacrylate, using standard techniques such as solution polymerization to yield a functional polymer. nih.gov
Polymers and coatings derived from this compound are anticipated to exhibit high thermal stability and chemical resistance, properties conferred by the robust quinoline ring and the strong carbon-fluorine bonds of the trifluoromethyl group. researchgate.net Fluoropolymers are well-known for their use in durable and protective coatings, suggesting that polymers incorporating this compound could find use in similar high-performance applications. researchgate.net
Table 1: Examples of Quinoline-Based Monomers and Polymer Synthesis
| Quinoline-Based Monomer | Polymerization Method | Resulting Polymer | Potential Application | Reference |
|---|---|---|---|---|
| 8-hydroxyquinoline-based styrenic monomer (QuiBoc) | Reversible Addition–Fragmentation Chain Transfer (RAFT) | PQuiBoc / Polystyrene Blends | Metal-binding microfibers for sequestration or catalysis | rsc.org |
| Acrylate of quinoline-based chalcone (B49325) (CPA) | Solution Polymerization | Poly(CPA), Poly(CPA-co-AA), Poly(CPA-co-HEA) | Polymeric drugs with controlled release | nih.gov |
The specific substitution pattern of this compound creates a molecule with a pronounced "push-pull" electronic structure. The amino group (-NH₂) at the C-8 position acts as a strong electron-donating group (the "push"), while the trifluoromethyl group (-CF₃) at the C-7 position is a powerful electron-withdrawing group (the "pull").
This arrangement, acting across the π-conjugated quinoline system, facilitates a significant intramolecular charge-transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov This ICT character is a cornerstone of its advanced optical properties. Research on analogous 2,4-disubstituted 7-aminoquinolines containing a trifluoromethyl group has confirmed that this combination leads to strong ICT fluorescence, characterized by large Stokes shifts (the difference between the absorption and emission maxima). nih.gov The magnitude of this shift often increases with solvent polarity, which is a hallmark of a molecule with a large change in dipole moment between its ground and excited states. nih.gov
This strong ICT is a critical prerequisite for second- and third-order nonlinear optical (NLO) activity. researchgate.net Materials with NLO properties can alter the phase, frequency, or amplitude of incident light, making them essential for applications in optoelectronics, including optical switching and data processing. researchgate.net The efficiency of NLO materials is often linked to their molecular hyperpolarizability (β for second-order and γ for third-order effects), which is enhanced in push-pull molecules with extensive π-conjugation. Quinoline derivatives are actively explored for NLO applications precisely because their π-conjugated skeleton can be functionalized to create potent ICT processes. researchgate.net The trifluoromethyl group, in particular, is known to improve electron transport capabilities in materials designed for organic light-emitting diodes (OLEDs). beilstein-journals.org
Table 2: Photophysical Properties Indicating Intramolecular Charge Transfer (ICT) in a Related Trifluoromethylated Quinolone Data for 2,4-diphenyl-7-amino-4-CF3-quinoline in various solvents, demonstrating the effect of solvent polarity on optical properties.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| n-hexane | 1.88 | 364 | 422 | 58 |
| Toluene | 2.38 | 368 | 440 | 72 |
| Chloroform | 4.81 | 370 | 475 | 105 |
| Dichloromethane | 8.93 | 371 | 495 | 124 |
| Methanol | 32.7 | 367 | 535 | 168 |
Source: Adapted from data presented in a study on 7-aminoquinolines. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the NLO response of new molecules. For related push-pull systems, these calculations can predict significant hyperpolarizability values, indicating strong NLO potential. Given its ideal electronic structure, this compound is a promising candidate for the development of new NLO materials.
Future Research Directions and Unaddressed Challenges
Innovations in Sustainable and Atom-Economical Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 7-(trifluoromethyl)quinolin-8-amine, future research will likely focus on moving away from classical, often harsh, synthetic conditions towards more sustainable alternatives.
Current synthetic strategies for quinoline (B57606) derivatives can involve strong acids or bases, high temperatures, and sometimes metal catalysts. nih.gov An emerging area of interest is the development of catalyst-free reactions. For instance, the introduction of a trifluoromethyl group has been shown to facilitate the synthesis of 2,4-disubstituted 7-aminoquinolines without the need for a catalyst. nih.gov This approach avoids the use of concentrated acids and the subsequent neutralization steps. nih.gov
Atom economy, a concept that emphasizes the maximization of starting materials incorporated into the final product, is another critical aspect. rsc.org One-pot procedures that combine multiple reaction steps without isolating intermediates are highly desirable. rsc.org Research into developing such methods for the synthesis of substituted quinolines from readily available starting materials like substituted o-nitrotoluenes is a promising direction. rsc.org These methods, if successful for this compound, would offer a more efficient and less wasteful pathway. rsc.org
Future synthetic strategies could explore:
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up.
Biocatalysis: Utilizing enzymes for specific transformations could lead to highly selective and environmentally friendly synthetic routes.
Photoredox catalysis: This approach uses visible light to drive chemical reactions, often under mild conditions.
Discovery of Unexplored Reactivity Patterns and Chemical Transformations
The trifluoromethyl group significantly influences the electronic nature of the quinoline ring, opening up possibilities for novel chemical transformations. The strong electron-withdrawing nature of the CF3 group can impact the reactivity of the entire molecule. nih.gov
One area ripe for exploration is the C-H activation of the quinoline core. While C-H functionalization is a powerful tool for creating complex molecules, its application to trifluoromethylated quinolines is an area with potential for new discoveries. For example, palladium-catalyzed C-H activation has been used to introduce aryl groups at the C8-position of a 7-anilino-2,4-bis(trifluoromethyl)quinoline derivative. nih.gov Investigating similar reactions on this compound could lead to a diverse range of novel compounds with potentially interesting properties.
Further research could focus on:
Domino Reactions: Designing multi-step reaction sequences where the first reaction sets up the substrate for a subsequent spontaneous transformation.
Asymmetric Catalysis: Developing methods for the enantioselective synthesis of chiral derivatives of this compound, which is crucial for pharmaceutical applications. nih.gov
Reactions involving the amino group: Exploring new coupling partners and reaction conditions for the amino group at the 8-position to create libraries of derivatives for screening.
Advancements in Predictive Computational Methodologies for Rational Design
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound, predictive computational methods can accelerate the design of new molecules with desired properties, reducing the need for extensive and costly experimental work.
Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, can be significantly enhanced by computational modeling. nih.gov For example, in the development of anticancer agents, SAR analysis has shown that substitutions on the 4-aminoquinoline (B48711) ring system can influence their antigrowth activity. nih.gov Similar in silico studies on this compound derivatives could guide the synthesis of more potent and selective therapeutic agents.
Future computational efforts could include:
Quantum Mechanical Calculations: To gain a deeper understanding of the electronic structure and reactivity of the molecule.
Molecular Docking: To predict the binding modes of this compound derivatives with biological targets. researchgate.net
Machine Learning and AI: To develop predictive models for properties such as solubility, toxicity, and biological activity based on large datasets of chemical structures and experimental data.
Development of Next-Generation Chemical Probes and Functional Materials
The unique photophysical properties often associated with quinoline derivatives make them attractive candidates for the development of chemical probes and functional materials. nih.gov The presence of both an amino group (electron-donating) and a trifluoromethyl group (electron-withdrawing) in this compound suggests the potential for intramolecular charge transfer (ICT) fluorescence. nih.gov This property is highly sensitive to the local environment, making such compounds excellent candidates for fluorescent probes.
For instance, quinolines containing both amino and trifluoromethyl groups have been shown to exhibit strong ICT fluorescence with large Stokes shifts, and have been successfully used for imaging specific organelles within living cells. nih.gov Specifically, some derivatives have been found to target the Golgi apparatus. nih.gov
Future research in this area could focus on:
Q & A
Advanced Research Question
- Antimycobacterial assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis .
- Enzyme degradation studies : Use bacterial strains like Comamonas testosteroni to assess metabolic pathways (e.g., 2-oxidoreductase activity on quinoline derivatives) .
- DNA adduct analysis : LC-MS/MS detects covalent adducts (e.g., PhIP-derived lesions in carcinogenicity studies) .
How does this compound interact with transition metals, and what are the implications?
Advanced Research Question
The amine group and trifluoromethyl substituent enable coordination with metals like Pt(II) or Pd(II), forming stable complexes. X-ray crystallography and UV-Vis spectroscopy analyze bond geometries and electronic transitions. Such complexes may enhance catalytic activity in cross-coupling reactions or serve as metalloenzyme inhibitors .
How should researchers address contradictions in synthetic yields or unexpected products?
Data Contradiction Analysis
Unexpected products (e.g., dihydroquinolinones instead of quinolinones) arise from kinetic vs. thermodynamic control. ¹H NMR and HPLC trace byproducts, while DFT calculations model reaction pathways. For example, lower temperatures favor intermediate hydroxylation via unplanned hydration . Reproducibility checks and phase diagrams (solvent/temperature) resolve discrepancies .
What strategies improve the pharmacokinetic profile of this compound derivatives?
Q. Structure-Activity Relationship (SAR) Focus
- Trifluoromethyl positioning : Substituents at C-7 enhance metabolic stability by reducing CYP450 oxidation .
- Amino group functionalization : Morpholine or piperazine moieties at C-8 improve solubility (logP reduction) and blood-brain barrier penetration .
- Isosteric replacement : Replacing methyl with trifluoromethyl groups alters steric and electronic properties, impacting target binding .
How do researchers assess the genotoxic risks of this compound derivatives?
Advanced Toxicology Question
- Ames test : Evaluates mutagenicity via bacterial reverse mutation assays .
- DNA adduct quantification : ³²P-postlabeling or mass spectrometry identifies covalent modifications (e.g., comparing adduct levels to known carcinogens like PhIP) .
- NAT enzyme assays : Human NAT1/NAT2 isoforms metabolize aminoquinolines; overexpression models predict detoxification pathways .
What computational tools predict the conformational dynamics of this compound?
Advanced Methodological Question
- Molecular docking : Screens binding affinities to targets like androgen receptors .
- MD simulations : Analyze solvent interactions and ligand flexibility (e.g., dihydroquinoline ring puckering) .
- QSAR models : Correlate substituent effects (Hammett σ values) with bioactivity .
How can crystallographic data resolve polymorphism in this compound derivatives?
Advanced Crystallography Question
Single-crystal X-ray diffraction identifies polymorphs by comparing unit cell parameters (e.g., hydrogen-bonding networks in O–H⋯N interactions). For example, intermolecular C–H⋯F and N–H⋯O contacts stabilize specific packing motifs, guiding co-crystal design for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
